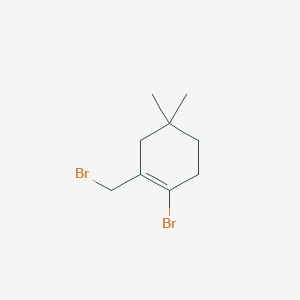

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

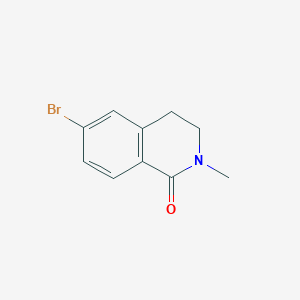

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene, also known as 1-Bromo-2-bromomethyl-4,4-dimethylcyclohexane, is a cyclic organic compound with a molecular formula of C7H12Br2. This compound is a colorless liquid with a boiling point of 121°C. It is a versatile compound that can be used in a variety of applications in both scientific research and industrial processes.

Scientific Research Applications

Synthesis and Reaction Behavior

- The compound is used in the study of electrophilic addition of bromine to exocyclic dienes, producing various brominated products under different temperature conditions. This exploration helps in understanding the synthesis of functional agents used in the creation of many compounds (Altundas, 2019).

Reaction with Other Compounds

- Reactions involving bromomethyl cycloalkenyl sulfones and various sodium salts in different solvents lead to products of Michael-induced Ramberg-Bäcklund reaction, showing the compound's utility in complex organic synthesis (Vasin, Bolusheva, & Razin, 2012).

Cyclization Reactions

- The compound participates in base-induced cyclization reactions, which are significant for understanding substitution reactions in organic chemistry (Bottini, Corson, Frost, & Schear, 1972).

Radical Cyclization

- It is involved in sequential radical cyclization processes, particularly in the study of (bromomethyl)silyl ethers of terpenoid alcohols, demonstrating its role in detailed mechanism studies of radical reactions (Lakomy & Scheffold, 1993).

Regioselectivity Studies

- The compound is used in experiments to determine the effect of non-bonded interactions on the regioselectivity of cyclization, contributing to the broader understanding of chemical kinetics and reaction mechanisms (Beckwith & Lawrence, 1979).

Electrophilic Substitution Studies

- Research on electrophilic substitution with rearrangement involving the bromination of specific phenols utilizes this compound to discuss probable mechanisms in these reactions (Brittain, Mare, Newman, & Chin, 1982).

Structural Characterization

- It aids in synthesizing and characterizing structures like 5-bromo-2,3-dimethylphenol, which are crucial for understanding complex molecular architectures (Niestroj, Bruhn, & Maier, 1998).

Aromatization Studies

- Its derivatives are used in studying aromatization processes, particularly in the synthesis of substituted resorcinol monomethyl ethers (Shao & Clive, 2015).

Conformational Analysis

- The compound is involved in the conformational analysis of brominated cyclohexyl systems, contributing to the understanding of free energy differences between isomers and molecular conformations (Brecknell, Carman, Edwards, Hansford, Karoli, & Robinson, 1997).

properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4,4-dimethylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYLRPHPDYKLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CBr)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)